molecular formula C13H12N4O B12899614 N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine CAS No. 823806-68-4

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12899614
CAS No.: 823806-68-4
M. Wt: 240.26 g/mol
InChI Key: VMDDEJCPQLGWNY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide. This one-pot three-component reaction is catalyzed by iodine and proceeds under mild conditions to yield the desired imidazopyrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyrazine ring to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrazines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2A adenosine receptor, which plays a role in regulating immune responses in the tumor microenvironment. By blocking this receptor, the compound can enhance the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine: Another imidazopyrazine derivative with similar structural features.

    3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: A related compound with a pyridine substitution.

Uniqueness

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .

Properties

CAS No.

823806-68-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C13H12N4O/c1-18-11-4-2-10(3-5-11)16-13-9-15-12-8-14-6-7-17(12)13/h2-9,16H,1H3

InChI Key

VMDDEJCPQLGWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=C3N2C=CN=C3

Origin of Product

United States

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